2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol
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Overview
Description
2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol is an organic compound with a complex structure that includes a cyclopropyl group, a bromine atom, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol typically involves multiple steps. One common method starts with the bromination of 3,5-dimethylphenol to introduce the bromine atom at the 4-position. This is followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. Finally, the amino group is introduced via an amination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons and dehalogenated products.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol is not well-documented. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-[Amino(cyclopropyl)methyl]-4-chloro-3,5-dimethylphenol
- 2-[Amino(cyclopropyl)methyl]-4-fluoro-3,5-dimethylphenol
- 2-[Amino(cyclopropyl)methyl]-4-iodo-3,5-dimethylphenol
Uniqueness
The presence of the bromine atom in 2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol imparts unique reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. The cyclopropyl group also adds to its distinct chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H16BrNO |
---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
2-[amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol |
InChI |
InChI=1S/C12H16BrNO/c1-6-5-9(15)10(7(2)11(6)13)12(14)8-3-4-8/h5,8,12,15H,3-4,14H2,1-2H3 |
InChI Key |
UYYRRSUYCXRZOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)C(C2CC2)N)O |
Origin of Product |
United States |
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